1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol
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Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol is a complex organic compound that features a benzodioxin ring fused with a tetrazole ring and a thiol group
Scientific Research Applications
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
Preparation Methods
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, followed by the introduction of the tetrazole ring and the thiol group. The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Synthetic Routes and Reaction Conditions
Formation of Benzodioxin Ring: The initial step involves the cyclization of catechol derivatives with appropriate reagents to form the benzodioxin ring.
Introduction of Tetrazole Ring: The benzodioxin intermediate is then reacted with azide compounds under controlled conditions to introduce the tetrazole ring.
Addition of Thiol Group: Finally, the thiol group is introduced through nucleophilic substitution reactions, often using thiolating agents like thiourea.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
Chemical Reactions Analysis
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to modify the tetrazole ring or the benzodioxin ring, depending on the reducing agents used.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of oxidation.
Various Derivatives: Formed through substitution reactions.
Comparison with Similar Compounds
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetrazole-5-thiol can be compared with other compounds that have similar structural features:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine: Shares the benzodioxin ring but lacks the tetrazole and thiol groups.
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid: Contains the benzodioxin ring but has a carboxylic acid group instead of the tetrazole and thiol groups.
Uniqueness
The presence of both the tetrazole ring and the thiol group in this compound makes it unique, providing distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c16-9-10-11-12-13(9)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H,10,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILPOVAXGZUMTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=S)N=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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